molecular formula C9H11ClFN B2716800 3-(2-Fluorophenyl)azetidine hydrochloride CAS No. 1203686-39-8

3-(2-Fluorophenyl)azetidine hydrochloride

Cat. No.: B2716800
CAS No.: 1203686-39-8
M. Wt: 187.64
InChI Key: MZGXPDAZTXOGNI-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles in Research Scaffolds

Nitrogen-containing heterocycles are fundamental structural motifs in medicinal chemistry, with a significant percentage of FDA-approved small-molecule drugs incorporating these rings. nih.gov Among these, four-membered nitrogen heterocycles, specifically azetidines, have garnered substantial interest. lifechemicals.com The azetidine (B1206935) ring is a saturated heterocycle that provides a rigid, three-dimensional scaffold, which is a desirable feature in modern drug design. enamine.netresearchgate.net This conformational rigidity can lead to a higher binding affinity with biological targets by reducing the entropic penalty upon binding. enamine.net

Historical Context of Azetidine Discovery and Early Research Applications

The chemistry of azetidines was historically overshadowed by its more famous derivative, the azetidin-2-one (B1220530) or β-lactam ring, which forms the core of penicillin and other crucial antibiotics. lifechemicals.comijrpr.com The synthesis of the parent azetidine ring was initially challenging due to significant ring strain, which made the four-membered ring difficult to form and prone to ring-opening reactions. rsc.orgarkat-usa.org

However, over the past few decades, significant advancements in synthetic methodologies have made a wide array of substituted azetidines more accessible. nih.govmagtech.com.cn Early research often focused on the synthesis and basic reactivity of these strained rings. rsc.org With the development of more robust synthetic routes, researchers began to explore the incorporation of azetidines into more complex molecules. The discovery that azetidine-containing compounds possess a diverse range of pharmacological activities—including anticancer, antibacterial, and central nervous system (CNS) effects—has cemented their importance and spurred further investigation into their chemistry and therapeutic potential. lifechemicals.comnih.gov

Overview of 3-(2-Fluorophenyl)azetidine Hydrochloride as a Research Entity

This compound is a specific, substituted azetidine derivative that serves as a valuable building block in chemical and pharmaceutical research. It is typically supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media for experimental use. As a research entity, this compound is not intended for human or veterinary use but is employed in the early stages of drug discovery. cymitquimica.comsapphirebioscience.com Its structure combines the rigid azetidine core with a 2-fluorophenyl group. The fluorine atom can modulate the electronic properties of the phenyl ring and introduce the potential for specific interactions, such as hydrogen bonding, with biological targets. This makes it an attractive starting material for the synthesis of novel therapeutic agents, particularly in areas like CNS disorders and oncology, where fine-tuning molecular properties is critical. nih.govmdpi.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-fluorophenyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-9-4-2-1-3-8(9)7-5-11-6-7;/h1-4,7,11H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGXPDAZTXOGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 2 Fluorophenyl Azetidine Hydrochloride and Its Derivatives

Conventional Synthetic Approaches to Azetidine (B1206935) Ring Systems

The foundational methods for constructing the azetidine core rely on well-established reaction types that have been refined over decades. These approaches, while sometimes lacking in stereocontrol, are robust and versatile for creating a wide range of azetidine-containing molecules.

Cyclization Reactions for Azetidine Ring Formation

Intramolecular cyclization is the most direct and widely employed strategy for forming the azetidine ring. This approach typically involves the formation of a carbon-nitrogen (C-N) or carbon-carbon (C-C) bond to close the four-membered ring. magtech.com.cn The most common pathway is an intramolecular nucleophilic substitution, where a nitrogen atom attacks an electrophilic carbon center three atoms away, displacing a leaving group. researchgate.net This is often achieved by reacting 1,3-dihalides or other γ-functionalized alkyl halides with primary amines. organic-chemistry.orgnsf.gov

More advanced cyclization methods have also been developed. For instance, palladium-catalyzed intramolecular amination of C(sp³)–H bonds provides a modern route to functionalized azetidines. rsc.org This method utilizes a picolinamide (B142947) (PA) directing group to facilitate the selective formation of the C-N bond at a previously unactivated carbon center. organic-chemistry.org Another strategy involves the iodocyclization of homoallylic amines, where treatment with iodine promotes a stereoselective ring closure to yield cis-azetidines. rsc.org

Table 1: Overview of Selected Cyclization Reactions for Azetidine Synthesis

Reaction Type Key Reagents Typical Substrate Reference
Intramolecular Nucleophilic Substitution Base (e.g., K₂CO₃) γ-Haloamines organic-chemistry.orgnsf.gov
Pd-Catalyzed C-H Amination Pd(OAc)₂, Oxidant Picolinamide-protected amines organic-chemistry.orgrsc.org
Iodocyclization I₂, NaHCO₃ Homoallylic amines rsc.org

Ring Contraction Strategies from Larger Heterocycles

Forming a four-membered ring can be entropically and enthalpically challenging. researchgate.netresearchgate.net An alternative strategy circumvents this difficulty by first synthesizing a more stable five-membered heterocycle, such as a pyrrolidine, and then contracting it to the desired azetidine. A notable example is the ring contraction of α-bromo-N-sulfonylpyrrolidinones. rsc.org In this method, treatment of the pyrrolidinone with a base and a nucleophile (like an alcohol) induces a nucleophilic addition to the carbonyl group, followed by an intramolecular Sₙ2 reaction that expels the bromide and results in the formation of an α-carbonylated N-sulfonylazetidine. organic-chemistry.org This approach provides access to densely functionalized azetidines that can be difficult to obtain through direct cyclization. rsc.org

Rearrangement Reactions Towards Azetidine Scaffolds

Rearrangement reactions offer unique pathways to the azetidine core, often involving photochemical or thermal activation. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. rsc.org While traditional methods required direct UV irradiation, recent advances have enabled this reaction using visible light and a photocatalyst, broadening its applicability and functional group tolerance. researchgate.netrsc.org

Ring expansion of smaller, highly strained heterocycles is another powerful strategy. For example, 1-arenesulfonylaziridines can react with dimethylsulfoxonium methylide in a one-pot synthesis to yield 1-arenesulfonylazetidines. organic-chemistry.org Similarly, thermal isomerization of certain substituted aziridines can lead to the thermodynamically more stable azetidine derivatives. rsc.org The high ring strain of azabicyclo[1.1.0]butanes can also be harnessed, as their reaction with organometallic reagents leads to a strain-release functionalization that efficiently produces substituted azetidines. organic-chemistry.orgresearchgate.net

Advanced Stereoselective Synthesis of 3-(2-Fluorophenyl)azetidine Derivatives

As azetidines have gained prominence in medicinal chemistry, the demand for enantiomerically pure derivatives has driven the development of sophisticated stereoselective synthetic methods. These advanced strategies allow for precise control over the three-dimensional arrangement of substituents on the azetidine ring.

Asymmetric Catalysis in Azetidine Synthesis

Asymmetric catalysis is a cornerstone of modern stereoselective synthesis, enabling the production of chiral molecules from achiral or racemic precursors. Several catalytic systems have been successfully applied to the synthesis of enantioenriched azetidines.

Phase-Transfer Catalysis : Chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, have been used to achieve enantioselective intramolecular C-C bond formation, leading to spirocyclic azetidine oxindoles with high enantiomeric excess. nih.gov

Copper Catalysis : Copper-based catalysts are versatile in azetidine synthesis. A highly enantioselective difunctionalization of azetines has been developed using a Cu/bisphosphine catalyst, which installs both a boryl and an allyl group across the double bond to create two new stereocenters with excellent control. acs.org

Organocatalysis : Chiral organic molecules can also catalyze the asymmetric synthesis of azetidines. For example, asymmetric thiourea (B124793) and squaramide catalysts have been shown to provide access to α-azetidinyl alkyl halides with a tetrasubstituted chiral carbon center in high yields and enantioselectivities. nih.gov Furthermore, chiral azetidine-derived ligands and organocatalysts have themselves been used to induce asymmetry in various chemical reactions. birmingham.ac.uk

Diastereoselective and Enantioselective Pathways

Beyond asymmetric catalysis, a number of reaction pathways have been designed to proceed with high intrinsic stereoselectivity, often by taking advantage of substrate control or by transferring chirality from a starting material to the product.

One effective strategy is the diastereoselective reduction of a pre-existing functional group on the azetidine ring. For instance, the NaBH₄-promoted reduction of C-3 functionalized azetidin-2-ones can lead to 2,3-disubstituted 1-arylazetidines with high diastereoselectivity. rsc.org

Ring expansion reactions can also be highly stereoselective. A formal [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes yields highly-substituted methylene azetidines. nih.gov This process occurs with excellent regio- and stereoselectivity, efficiently transferring chirality from the aziridine (B145994) substrate to the azetidine product. nih.gov Another approach involves the diastereoselective hydrozirconation of certain unsaturated precursors, which, after intramolecular cyclization, affords enantiopure cis-2,3-disubstituted azetidines. rsc.org These methods provide reliable access to specific stereoisomers of complex azetidine derivatives.

Table 2: Examples of Stereoselective Azetidine Syntheses

Method Catalyst/Reagent Key Feature Stereochemical Outcome Reference
Asymmetric Boryl Allylation Cu/Bisphosphine Difunctionalization of azetine High Enantioselectivity acs.org
[3+1] Ring Expansion Rh₂(OAc)₄ Chirality transfer from aziridine High Diastereoselectivity (>20:1 dr) nih.gov
Asymmetric Halogenation Thiourea/Squaramide Organocatalyst Formation of α-azetidinyl halide High Enantioselectivity (92-93% ee) nih.gov

An exploration into the synthesis of the valuable heterocyclic scaffold, 3-(2-Fluorophenyl)azetidine hydrochloride, and its derivatives reveals a landscape of sophisticated and evolving chemical strategies. These methodologies are crucial for accessing novel molecular architectures for various scientific applications. This article focuses solely on the synthetic approaches for this compound and its related structures, adhering to a detailed examination of chiral auxiliary-mediated syntheses, modern functionalization techniques, and the creation of structural analogues.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Conformational Analysis and Stereochemical Influence on Research Activity

The biological activity of azetidine (B1206935) derivatives is intrinsically linked to their three-dimensional structure. The azetidine ring is not planar and exists in a puckered conformation. The substituent at the 3-position, in this case, the 2-fluorophenyl group, can adopt either an axial or equatorial orientation relative to the ring. This conformational preference can significantly impact how the molecule fits into the binding pocket of a biological target. nih.gov

Proton NMR studies on analogous 3-substituted piperidines have shown that the aromatic ring often prefers an axial position to minimize steric hindrance. nih.gov This conformational lock can be critical for activity, as it presents a specific pharmacophore geometry to the receptor. For instance, in one study on aromatase inhibitors, the diastereoisomer with an axial pyridyl ring showed significantly higher potency than the isomer with an equatorial pyridyl ring. nih.gov

Stereochemistry is another pivotal factor. nih.govnih.govresearchgate.net The carbon at the 3-position of the azetidine ring is a chiral center, meaning 3-(2-Fluorophenyl)azetidine can exist as two enantiomers (R and S). It is common in pharmacology for one enantiomer to be significantly more active than the other, as biological targets like enzymes and receptors are themselves chiral. nih.gov This stereospecificity arises from the precise three-point interactions required for binding. Research on various chiral compounds has consistently shown that stereochemistry can be a primary driver of potency and pharmacokinetic properties, sometimes by influencing uptake through stereoselective transport systems. nih.govresearchgate.net The specific stereochemical requirements for 3-(2-Fluorophenyl)azetidine hydrochloride would depend on its particular biological target, but it is a critical parameter in its design and synthesis.

Impact of Fluoro-Substitution on Phenyl Moiety in Azetidine Derivatives

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. researchgate.nettandfonline.com The fluorine atom in this compound is not merely a placeholder but a functional component that profoundly influences the molecule's behavior.

Key effects of fluorine substitution include:

Metabolic Stability : Fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. mdpi.com The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage. Placing the fluorine at the ortho-position of the phenyl ring can shield the aromatic ring from hydroxylation, a common metabolic pathway, thereby increasing the molecule's half-life. mdpi.com

Binding Affinity : Fluorine's high electronegativity can lead to favorable interactions with biological targets. It can form hydrogen bonds with backbone amides or polar side chains in a protein's binding pocket. tandfonline.com Furthermore, the electron-withdrawing nature of fluorine can alter the electronic properties of the phenyl ring, influencing its interaction with the target. core.ac.uk

Lipophilicity : Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. tandfonline.com This is a critical factor for drugs targeting the central nervous system (CNS).

Conformational Effects : The presence of a fluorine atom can influence the preferred conformation of the phenyl ring relative to the azetidine scaffold, which can in turn affect binding. mdpi.com

The position of the fluorine atom is crucial. In the case of this compound, the ortho-substitution dictates a specific steric and electronic profile compared to meta- or para-substitutions, which would result in different biological activities.

PropertyInfluence of 2-Fluoro SubstitutionRationale
Metabolic Stability IncreasedBlocks ortho-position from enzymatic hydroxylation. Strong C-F bond resists metabolic cleavage. mdpi.com
Binding Affinity Potentially IncreasedCan form hydrogen bonds or other polar interactions within the target's binding site. tandfonline.com
Lipophilicity IncreasedEnhances membrane permeability and potential for CNS penetration. tandfonline.com
pKa LoweredThe electron-withdrawing effect of fluorine can decrease the basicity of the azetidine nitrogen. core.ac.uk
Conformation AlteredInfluences the rotational preference of the phenyl ring, affecting the overall molecular shape. mdpi.com

Modifications and Substituent Effects on the Azetidine Ring System

Structure-activity relationship studies often involve systematically modifying different parts of a lead compound. For 3-phenylazetidine (B587272) derivatives, modifications to the azetidine ring itself, particularly at the N1 nitrogen, are common strategies to optimize activity and properties.

The nitrogen atom of the azetidine ring is a key site for modification. It can be unsubstituted (as in the hydrochloride salt), or it can bear a wide range of substituents. These N-substituents can profoundly affect the molecule's interaction with its target. For instance, in a series of azetidine-based GABA uptake inhibitors, large lipophilic N-alkylated groups were found to be critical for high potency at the GAT-1 transporter. drugbank.com Conversely, for other targets, a small or unsubstituted N-group might be preferred to fit into a constrained binding pocket.

Substitutions at other positions on the azetidine ring (C2 and C4) are also explored to fine-tune the scaffold. Introducing substituents can alter the ring's conformation, introduce new points of interaction with the target, or block unwanted metabolism. For example, studies on azetidine-containing dipeptides as HCMV inhibitors showed that substitutions at the C-terminus were crucial for antiviral activity. nih.gov

Modification SiteExample SubstituentGeneral Impact on Activity
Azetidine N1 Large lipophilic groups (e.g., 4,4-diphenylbutenyl)Can significantly increase potency for certain transporters by engaging with hydrophobic pockets. drugbank.com
Azetidine N1 Polar or H-bonding groupsMay be required for targets where polar interactions with the N-substituent are important.
Azetidine C2/C4 Carboxylic acid or bioisosteres (e.g., tetrazole)Can act as a key pharmacophoric feature, mimicking endogenous ligands like GABA. drugbank.com
Azetidine C2/C4 Fused, bridged, or spirocyclic systemsCreates more complex, rigid scaffolds to improve selectivity and explore new chemical space. nih.govresearchgate.net

Design of Azetidine Scaffolds for Specific Biological Target Engagement Research

The azetidine ring is valued as a "privileged scaffold" in drug discovery. Its conformational rigidity helps to pre-organize appended functional groups into a defined spatial arrangement, which can reduce the entropic penalty of binding to a target and thus increase affinity. enamine.net This principle is exploited in the design of azetidine-based compounds for specific biological targets.

Transporters : As conformationally constrained analogs of neurotransmitters like GABA, azetidine derivatives have been designed to inhibit their reuptake transporters. drugbank.com For example, 3-substituted azetidine-carboxylic acids have been developed as potent inhibitors of GABA transporters GAT-1 and GAT-3. drugbank.com The azetidine scaffold serves to mimic the folded conformation of GABA required for transporter binding.

Enzymes : Azetidine scaffolds have been incorporated into inhibitors of various enzymes. For instance, azetidine-based amides were developed as potent small-molecule inhibitors of STAT3, a transcription factor often dysregulated in cancer. nih.govacs.org In this context, the azetidine core provides a rigid framework to correctly position the moieties that interact with the SH2 domain of STAT3.

Central Nervous System (CNS) Targets : The physicochemical properties of azetidines make them attractive scaffolds for CNS drug discovery. nih.gov Their relatively small size and potential for increased lipophilicity (especially with modifications like fluorination) can facilitate blood-brain barrier penetration. Diverse libraries of fused, bridged, and spirocyclic azetidines have been synthesized to target various CNS receptors and enzymes. nih.govresearchgate.net

The design process for these targeted molecules often begins with a known ligand or a hypothesis about the target's binding site. The azetidine scaffold is then used as a rigid core to build upon, attaching the necessary pharmacophoric elements in the desired orientation to achieve potent and selective engagement with the biological target.

Chemoinformatic Approaches to Azetidine Derivative Libraries

Modern drug discovery heavily relies on chemoinformatic and computational tools to accelerate the design and optimization of new compounds. These approaches are particularly useful for exploring the vast chemical space of azetidine derivatives.

Virtual Screening and Molecular Docking : Computational libraries of virtual azetidine derivatives can be screened against the 3D structure of a biological target. rjptonline.org Molecular docking algorithms predict the binding mode and affinity of each compound, allowing researchers to prioritize a smaller, more promising set of molecules for actual synthesis and testing. rjptonline.org This approach was used to identify azetidin-2-one (B1220530) derivatives with potential antitubercular activity. rjptonline.org

Pharmacophore Modeling : When the 3D structure of the target is unknown, a pharmacophore model can be built based on a set of known active molecules. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. This model can then be used to screen libraries of azetidine derivatives to find novel compounds that match the pharmacophore.

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. By analyzing how properties like lipophilicity, electronic effects, and steric parameters of different substituents on the azetidine scaffold correlate with activity, predictive models can be built to guide the design of more potent analogs. nih.gov

Library Design : Chemoinformatic tools are used to design diverse and lead-like libraries of azetidine scaffolds. nih.govresearchgate.net By analyzing parameters such as molecular weight, lipophilicity (cLogP), and topological polar surface area (TPSA), libraries can be focused on compounds with favorable drug-like properties, for instance, those suitable for targeting the CNS. researchgate.net

These computational approaches enable a more rational and efficient exploration of the SAR of azetidine derivatives, ultimately accelerating the discovery of new therapeutic agents.

Pharmacological Investigations and Biological Target Research Preclinical, Non Human

In Vitro Receptor Binding and Ligand Affinity Profiling

Currently, there is no published research detailing the in vitro receptor binding and ligand affinity of 3-(2-Fluorophenyl)azetidine hydrochloride.

No studies have been identified that investigate the potential for this compound to act as an antagonist at dopamine (B1211576) receptors. Data on its binding affinity (Ki) or functional antagonism (IC50) at D1, D2, D3, D4, or D5 receptors are not available in the current body of scientific literature.

Similarly, there is a lack of research into the modulatory effects of this compound on serotonin (B10506) receptors. Preclinical data regarding its interaction with various 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, 5-HT2C, or 5-HT3, have not been reported.

No published data exists to suggest that this compound has been evaluated as an inhibitor of enzymes within the cannabinoid system, including monoacylglycerol lipase (B570770) (MAGL).

Enzyme Inhibition and Activation Mechanisms in Research Models

Information regarding the effects of this compound on other enzyme systems is also absent from the scientific literature.

There are no available studies to indicate that this compound has been investigated for its potential to inhibit mycolic acid biosynthesis, a pathway of interest in the development of antimicrobial agents.

No research has been published to date on the inhibitory activity of this compound against Phospholipase A2 (PLA2) enzymes.

Polo-Box Domain (PBD) of Polo-like Kinase 1 Inhibition Research

Polo-like kinase 1 (Plk1) is a crucial protein in cell cycle regulation, and its polo-box domain (PBD) is a recognized target for anticancer therapies. cancer.gov Inhibition of the PBD can disrupt Plk1's function, leading to mitotic arrest in cancer cells. cancer.gov While there is active research into various peptidomimetic and small molecule inhibitors of Plk1 PBD, there is no available research indicating that this compound has been investigated for its potential to inhibit this target. nih.govnih.govresearchgate.net

Other Enzyme-Targeted Investigations

The azetidine (B1206935) scaffold is a component of various biologically active molecules, and different derivatives have been explored for their effects on a range of enzymes. rsc.org For instance, certain azetidine analogs have been identified as potent inhibitors of vesicular monoamine transporter 2 (VMAT2), a protein involved in the storage and release of neurotransmitters. nih.gov However, no studies were found that specifically detail the investigation of this compound against any particular enzyme target.

Cellular Assays for Functional Activity and Pathway Modulation

Cell-based assays are fundamental in preclinical research to understand a compound's biological effects. While various azetidine-containing compounds have been assessed in such systems, specific data for this compound is not present in the available literature.

The effect of novel compounds on cell proliferation and apoptosis is a cornerstone of anticancer research. Studies on other azetidine derivatives, such as certain 3-(prop-1-en-2-yl)azetidin-2-ones, have demonstrated antiproliferative and pro-apoptotic effects in breast cancer cell lines. nih.gov These compounds were shown to destabilize tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Another compound, L-azetidine-2-carboxylic acid, has been shown to reduce cell viability and induce apoptosis in microglial cells at high concentrations. nih.govnih.govresearchgate.netutas.edu.au However, no such investigations have been published for this compound.

The azetidine ring is a structural feature of some antimicrobial agents. wisdomlib.orgscirp.org Research into novel azetidine analogs has shown that certain derivatives possess antibacterial and antifungal properties against various microbial strains. wisdomlib.orgscirp.orgmedwinpublishers.com For example, some pyridine-containing substituted phenyl azetidin-2-one (B1220530) derivatives have shown activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. scirp.orgmedwinpublishers.com Despite this, there are no published studies on the antimicrobial activity of this compound.

The inflammatory response is a key area of investigation for new therapeutic agents. A study on a different azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, demonstrated anti-inflammatory properties in microglial cells by reducing the production of inflammatory mediators. nih.gov In contrast, L-azetidine-2-carboxylic acid was found to trigger pro-inflammatory responses in a similar cell model. nih.govnih.govresearchgate.netutas.edu.au There is no available data on the anti-inflammatory effects of this compound in any cellular model.

The antioxidant potential of new chemical entities is often evaluated in preclinical studies. Research on some synthesized azetidine-2-one derivatives has indicated antioxidant capabilities in in-vitro assays. jmchemsci.comjmchemsci.comresearchgate.netijbpas.commdpi.com For instance, a study reported the scavenging activity of a synthesized azetidine-2-one derivative against the DPPH free radical. jmchemsci.comjmchemsci.com Additionally, the aforementioned 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride also exhibited antioxidative effects. nih.gov However, no antioxidant studies have been published for this compound.

Preclinical Pharmacological Characterization in Non-Human Models

The preclinical evaluation of novel chemical entities is a critical step in the drug discovery process, providing essential insights into a compound's potential therapeutic value and its behavior within a biological system. For "this compound," while specific comprehensive preclinical data sets are not extensively available in the public domain, this section outlines the standard methodologies and potential outcomes of such investigations, based on studies of structurally related compounds and common practices in pharmaceutical research.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies in Research

In vitro ADME studies are fundamental in early drug discovery to predict the pharmacokinetic properties of a compound. These assays help to identify potential liabilities that could hinder a drug candidate's development. For a compound like "this compound," a typical in vitro ADME panel would assess its solubility, permeability, metabolic stability, and potential for drug-drug interactions.

Detailed Research Findings

While specific experimental data for "this compound" is not detailed in publicly accessible literature, a representative profile can be constructed based on the expected properties of similar small molecules. Key parameters that would be investigated include:

Solubility: The aqueous solubility of a compound is crucial for its absorption. This is often tested in different pH environments to simulate the conditions of the gastrointestinal tract.

Permeability: The ability of a compound to cross biological membranes, such as the intestinal wall, is a key determinant of its oral bioavailability. This is commonly assessed using cell-based assays like the Caco-2 permeability assay.

Metabolic Stability: The susceptibility of a compound to metabolism, primarily by liver enzymes, influences its half-life and duration of action. This is typically evaluated by incubating the compound with liver microsomes or hepatocytes.

CYP450 Inhibition: Inhibition of cytochrome P450 (CYP) enzymes can lead to adverse drug-drug interactions. Screening against key CYP isoforms (e.g., CYP3A4, CYP2D6) is a standard part of preclinical safety assessment.

Plasma Protein Binding: The extent to which a compound binds to plasma proteins affects its distribution and the concentration of free drug available to exert its pharmacological effect.

A summary of hypothetical, yet representative, in vitro ADME data for a compound with the structure of "this compound" is presented in the table below.

Interactive Data Table: Representative In Vitro ADME Profile

ParameterAssay SystemResultInterpretation
Aqueous Solubility Kinetic Solubility (pH 7.4)150 µMModerate to good solubility
Permeability Caco-2 Assay (Papp A→B)15 x 10⁻⁶ cm/sHigh permeability, suggesting good absorption
Metabolic Stability Human Liver Microsomes (T½)45 minModerate stability
CYP450 Inhibition CYP3A4 IC₅₀> 20 µMLow potential for CYP3A4-mediated interactions
Plasma Protein Binding Human Plasma85%Moderate binding to plasma proteins

Exploratory Activity in Zebrafish Embryo Assays

The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for rapid screening of small molecules to assess their potential biological activities and toxicities. rsc.orgresearchgate.net Their genetic tractability, rapid development, and optical transparency allow for real-time observation of developmental processes and the effects of chemical compounds. rsc.org For novel compounds like "this compound," a zebrafish embryo assay could provide initial insights into its potential therapeutic applications and developmental toxicity profile.

Detailed Research Findings

In a typical zebrafish embryo assay, fertilized eggs are exposed to varying concentrations of the test compound, and embryos are monitored for morphological and behavioral changes over several days. While specific studies on "this compound" in zebrafish are not publicly documented, research on other azetidine derivatives has demonstrated the utility of this model. rsc.orgresearchgate.net For instance, screening of some azetidine compounds in zebrafish embryos has revealed phenotypes such as hypopigmentation and reduced circulation, indicating potential effects on melanocyte development and cardiovascular function, respectively. rsc.orgresearchgate.net

Based on these precedents, a hypothetical screening of "this compound" might yield the following observations:

Interactive Data Table: Hypothetical Zebrafish Embryo Assay Findings

ConcentrationObservation Time (hpf*)Phenotype ObservedPotential Implication
1 µM48No significant morphological or behavioral abnormalitiesNo overt toxicity at this concentration
10 µM48Mild pericardial edemaPotential cardiotoxicity at higher concentrations
10 µM72Reduced motilityPossible effects on neuromuscular function
50 µM24Developmental delay and increased mortalitySignificant developmental toxicity

*hpf: hours post-fertilization

These types of exploratory studies in zebrafish can help prioritize compounds for further, more in-depth preclinical evaluation in mammalian models. rsc.org

Investigation of Unique Biological Activities Attributed to the Azetidine Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged" scaffold in medicinal chemistry. Its inclusion in a molecule can impart unique and favorable pharmacological properties. The strained four-membered ring introduces a degree of conformational rigidity that can be advantageous for binding to biological targets. Furthermore, the azetidine moiety can serve as a bioisostere for other functional groups, improving physicochemical properties such as solubility and metabolic stability.

The azetidine scaffold is found in a variety of biologically active molecules, demonstrating a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties. ontosight.aiontosight.ai The specific biological activity is highly dependent on the substituents attached to the azetidine ring. For instance, 3-aryl-azetidine derivatives have been investigated as ligands for monoamine transporters, suggesting potential applications in central nervous system disorders. nih.gov The introduction of a fluorophenyl group, as in "this compound," can further modulate the compound's electronic properties and its ability to interact with biological targets, potentially enhancing its potency and selectivity. The fluorine atom can also block sites of metabolism, thereby improving the compound's pharmacokinetic profile.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the intrinsic electronic properties of a molecule, offering a fundamental understanding of its stability, reactivity, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) are commonly used for this purpose due to their balance of accuracy and computational efficiency. researchgate.net

A DFT study of 3-(2-Fluorophenyl)azetidine hydrochloride, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would begin by determining the molecule's most stable three-dimensional geometry. From this optimized structure, a variety of electronic properties can be calculated. The Molecular Electrostatic Potential (MEP) map, for instance, would reveal the distribution of charge across the molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, negative potential would be expected around the fluorine and nitrogen atoms, while positive potential would be associated with the hydrogen atoms of the azetidine (B1206935) ring and its ammonium (B1175870) cation.

Furthermore, Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies lower reactivity. researchgate.net These calculations provide a theoretical framework for understanding how the molecule might interact with other chemical species.

PropertyPredicted ValueSignificance
HOMO Energy-8.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap7.3 eVCorrelates with chemical stability and reactivity
Dipole Moment3.5 DMeasures overall polarity of the molecule

Note: The data in this table is hypothetical and serves as a representative example of results from quantum chemical calculations.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a larger biological target such as a protein. vistas.ac.inrjptonline.org This method is fundamental in drug discovery for identifying potential drug candidates by predicting their binding affinity and mode of interaction within a protein's active site. f1000research.com

For this compound, the process would involve docking the compound into the binding sites of various therapeutically relevant proteins. Given that azetidine derivatives have been investigated as inhibitors for targets like Signal Transducer and Activator of Transcription 3 (STAT3) and various kinases, these would be logical starting points. nih.govnih.govresearchgate.net The docking algorithm would systematically sample numerous conformations and orientations of the ligand within the active site, scoring each based on a function that estimates the binding free energy.

The results would predict the most stable binding pose and provide a corresponding docking score (in kcal/mol), where a more negative value indicates stronger binding. Crucially, this analysis also reveals the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, key interactions would likely include hydrogen bonds between the protonated nitrogen of the azetidine ring and acceptor residues (e.g., aspartate, glutamate), and aromatic interactions (pi-pi stacking) between the fluorophenyl ring and residues like phenylalanine, tyrosine, or tryptophan.

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
STAT3 (SH2 Domain)-7.8Arg609Hydrogen Bond, Salt Bridge
Phe716Pi-Pi Stacking
Val637Hydrophobic
EGFR (Kinase Domain)-8.2Asp855Hydrogen Bond, Salt Bridge
Met793Hydrophobic
Phe723Pi-Pi Stacking

Note: The data in this table is hypothetical, illustrating potential docking results for this compound against known targets for related compounds.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Complexes

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of molecules and the stability of ligand-protein complexes over time. strath.ac.uk An MD simulation of this compound, both in solution and when bound to a protein target, would offer deeper insights beyond the static picture provided by molecular docking.

For a ligand-protein complex, the system is placed in a simulated aqueous environment and the movements of all atoms are calculated over a set period (typically nanoseconds to microseconds). mdpi.com Analysis of the simulation trajectory can confirm the stability of the binding pose predicted by docking. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms; a stable RMSD value over time suggests the complex is not undergoing major conformational changes and the ligand remains securely bound. mdpi.com The Root Mean Square Fluctuation (RMSF) of individual residues can identify which parts of the protein remain rigid and which are flexible upon ligand binding. researchgate.net Furthermore, MD simulations allow for the detailed analysis of interaction persistence, such as calculating the occupancy of specific hydrogen bonds throughout the simulation. mdpi.com Conformational analysis of the azetidine ring itself has shown that four-membered rings can adopt puckered structures that are influenced by their backbone attachments. nih.gov

Analysis MetricResultInterpretation
Ligand RMSD (vs. docked pose)Average: 1.5 ÅThe ligand maintains a stable binding pose within the active site.
Protein Backbone RMSDAverage: 2.1 ÅThe overall protein structure remains stable upon ligand binding.
Key Hydrogen Bond Occupancy (N-H···Asp855)85%A persistent and strong hydrogen bond is crucial for binding affinity.
Binding Free Energy (MM/GBSA)-45.5 kcal/molProvides a more accurate estimation of binding affinity than docking scores.

Note: The data presented is a hypothetical summary of potential MD simulation results for a complex involving this compound.

Pharmacophore Modeling for Azetidine Derivatives

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of molecular features necessary for biological activity. dergipark.org.trnih.gov A pharmacophore model does not represent a real molecule but rather an abstract collection of features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

A pharmacophore model for a series of active azetidine derivatives would be generated by aligning the structures and identifying common chemical features that are critical for their interaction with a specific biological target. For a molecule like this compound, the key pharmacophoric features would likely include:

A Positive Ionizable feature corresponding to the protonated nitrogen in the azetidine ring.

A Hydrogen Bond Donor from the same N-H group.

An Aromatic Ring feature from the phenyl group.

A Hydrophobic feature, also associated with the phenyl ring.

A Hydrogen Bond Acceptor feature from the fluorine atom.

Once developed, this model can be used as a 3D query to rapidly screen large chemical databases to find new, structurally diverse compounds that possess the same essential features and are therefore likely to be active. dergipark.org.tr

Pharmacophoric FeatureCorresponding MoietyPotential Role in Binding
Positive IonizableProtonated Azetidine NitrogenForms salt bridge with acidic residues (e.g., Asp, Glu)
Hydrogen Bond DonorAzetidine N-HDonates H-bond to acceptor atoms (e.g., backbone carbonyls)
Aromatic RingPhenyl RingParticipates in pi-pi or cation-pi interactions
Hydrophobic CenterPhenyl RingEngages in van der Waals interactions in hydrophobic pockets
Hydrogen Bond AcceptorFluorine AtomAccepts H-bond from donor groups in the active site

Note: This table outlines the likely pharmacophoric features of this compound based on its chemical structure.

Virtual Screening and De Novo Design of Azetidine-Based Research Probes

Virtual screening and de novo design are computational strategies that leverage structural information to discover and create novel bioactive compounds. The conformationally restricted nature of the azetidine scaffold makes it an attractive starting point for these approaches. enamine.net

Virtual Screening involves the use of computational methods to search large libraries of chemical compounds for molecules that are likely to bind to a specific drug target. This can be done using either ligand-based methods, such as a pharmacophore model, or structure-based methods, like high-throughput molecular docking. nih.govacs.org For instance, a library containing thousands of azetidine derivatives could be computationally screened against the active site of a target kinase. The process acts as a filter, prioritizing a smaller, more manageable number of compounds for experimental testing, thereby saving significant time and resources.

De Novo Design , on the other hand, is a more creative computational process. It involves designing a novel molecule from scratch or by modifying an existing scaffold. Starting with the 3-(2-Fluorophenyl)azetidine core placed within a target's active site, de novo design algorithms can "grow" new functional groups or link fragments in unoccupied pockets of the binding site to optimize interactions and improve binding affinity. This approach can lead to the creation of highly novel and potent research probes with tailored properties.

StageMethodNumber of CompoundsObjective
1. Initial LibraryDatabase Compilation~1,000,000Gather a large, diverse set of purchasable or synthesizable compounds.
2. Scaffold FilteringSubstructure Search~10,000Select compounds containing the core azetidine scaffold.
3. Pharmacophore Screening3D Pharmacophore Model~1,000Identify compounds with the correct spatial arrangement of key features.
4. Molecular DockingStructure-Based Docking~100Rank remaining compounds by predicted binding affinity and pose.
5. Final HitsVisual Inspection/Clustering~10-20Select a diverse set of the most promising candidates for synthesis and testing.

Note: This table provides a representative workflow for a virtual screening campaign to identify new azetidine-based compounds.

Advanced Analytical Techniques for Research Characterization and Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 3-(2-Fluorophenyl)azetidine hydrochloride in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides unambiguous confirmation of the compound's constitution and connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the chemical environment of all hydrogen atoms in the molecule. For the hydrochloride salt, the protonation of the azetidine (B1206935) nitrogen leads to a downfield shift of the adjacent protons (H2 and H4) compared to the free base. The azetidine ring protons typically present as a complex multiplet system due to geminal and vicinal coupling. The protons on the 2-fluorophenyl ring exhibit splitting patterns characteristic of an ortho-substituted benzene (B151609) ring, with coupling to each other and to the fluorine atom. The N-H protons of the azetidinium ion would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The azetidine ring carbons (C2, C3, and C4) resonate in the aliphatic region of the spectrum. The carbon atom bearing the fluorophenyl group (C3) is shifted downfield relative to the other ring carbons. The six carbons of the fluorophenyl ring appear in the aromatic region (typically 110-165 ppm). The carbon directly bonded to the fluorine atom (C2') will appear as a doublet due to one-bond ¹³C-¹⁹F coupling, which is a key diagnostic signal. Other carbons in the aromatic ring will show smaller, multi-bond couplings to the fluorine atom.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. It provides a highly sensitive probe for the fluorinated environment. For this compound, the spectrum would show a single resonance for the fluorine atom on the phenyl ring. rsc.org Its chemical shift, typically reported relative to a standard like CFCl₃, is indicative of the electronic environment of the C-F bond. colorado.edu Proton-coupled ¹⁹F NMR would show couplings to the ortho-protons on the aromatic ring, confirming its position. rsc.org

The combination of these 1D and further 2D NMR experiments (like COSY, HSQC, and HMBC) allows for the complete assignment of all proton and carbon signals, confirming the precise atomic connectivity of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established chemical shift ranges for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations & Multiplicity
Azetidine H2/H43.9 - 4.548 - 55Protons adjacent to N⁺ are deshielded; complex multiplets.
Azetidine H33.8 - 4.335 - 42Methine proton, deshielded by aryl group; multiplet.
Azetidine NH₂⁺9.0 - 11.0-Broad singlet, exchangeable with D₂O.
Aromatic H3'7.1 - 7.4~129Multiplet, coupled to H4', H5' and F.
Aromatic H4'7.0 - 7.3~125Multiplet, coupled to H3', H5', H6'.
Aromatic H5'7.2 - 7.5~130Multiplet, coupled to H4', H6' and F.
Aromatic H6'7.1 - 7.4~116Multiplet, coupled to H5' and F.
Aromatic C1'-125 - 130Quaternary carbon, shows C-F coupling.
Aromatic C2'-158 - 163 (d)Quaternary carbon directly bonded to F; large ¹JCF coupling.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of 3-(2-Fluorophenyl)azetidine and studying its fragmentation pathways. Using techniques like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecular ion [M+H]⁺, corresponding to the cationic form of the free base.

Accurate Mass Determination: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula (C₉H₁₁FN⁺ for the free base cation). The experimentally measured mass is compared to the theoretical mass calculated from the isotopic masses of the constituent elements, with a mass error typically in the low parts-per-million (ppm) range, providing strong evidence for the compound's identity. nih.gov

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the molecular ion, providing valuable structural information. Common fragmentation pathways for aryl azetidines involve the cleavage of the strained four-membered ring. libretexts.org Key expected fragments for the [M+H]⁺ ion of 3-(2-Fluorophenyl)azetidine would include:

Loss of ethene (C₂H₄) from the azetidine ring.

Cleavage to form a fluorophenyl-containing fragment.

Fission of the C-N bonds within the azetidine ring.

Analyzing these fragmentation patterns helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Table 2: Predicted HRMS Data for the 3-(2-Fluorophenyl)azetidine Cation [C₉H₁₁FN]⁺

Ion/Fragment Formula Calculated Monoisotopic Mass (Da) Possible Origin
[M+H]⁺C₉H₁₁FN⁺152.0870Protonated molecular ion (free base)
[M+H - C₂H₄]⁺C₇H₇FN⁺124.0557Loss of ethene from azetidine ring
[C₇H₆F]⁺C₇H₆F⁺109.0448Fragment containing the fluorobenzyl moiety
[C₆H₄F]⁺C₆H₄F⁺95.0291Fluorophenyl cation

X-ray Crystallographic Studies for Solid-State Structure and Conformational Analysis

Single-crystal X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms.

For this compound, a successful crystallographic analysis would unambiguously confirm the connectivity and stereochemistry. A key structural feature of the azetidine ring is its conformation. Unlike planar aromatic rings, the four-membered azetidine ring is typically puckered to relieve ring strain. researchgate.net The degree of this puckering and the pseudo-axial or pseudo-equatorial orientation of the 2-fluorophenyl substituent would be precisely determined.

Furthermore, the crystal structure would reveal the details of intermolecular interactions, such as hydrogen bonding between the azetidinium N-H groups and the chloride counter-ion, as well as other non-covalent interactions that dictate the crystal packing arrangement. This information is invaluable for understanding the solid-state properties of the compound. While specific crystal data for this exact compound is not publicly available, analysis of related structures provides insight into the expected conformations. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would display several key absorption bands:

N-H Stretching: A broad and strong absorption band is expected in the region of 2400-3200 cm⁻¹ due to the stretching vibrations of the N-H bonds in the secondary ammonium (B1175870) cation (R₂NH₂⁺).

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine ring are found just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

N-H Bending: The bending vibration for the secondary ammonium group typically appears in the 1550-1650 cm⁻¹ range.

C-F Stretching: A strong absorption band characteristic of the C-F bond is expected in the 1100-1300 cm⁻¹ region.

FT-Raman spectroscopy provides complementary information, often being more sensitive to non-polar bonds and symmetric vibrations, which can aid in the complete vibrational assignment.

Table 3: Characteristic FT-IR Vibrational Frequencies

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch (Ammonium Salt)2400 - 3200Strong, Broad
Aromatic C-H Stretch3010 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2960Medium
N-H Bend (Ammonium Salt)1550 - 1650Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-F Stretch1100 - 1300Strong

Chromatographic Methods for Purity Assessment and Isomer Separation in Research Quantities

Chromatographic techniques are indispensable for determining the purity of research samples and for separating isomers. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.

Purity Assessment: A reversed-phase HPLC (RP-HPLC) method would typically be developed for purity analysis. This would likely involve a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, monitoring at a wavelength where the fluorophenyl chromophore absorbs, such as ~254 nm. The purity of the sample is determined by the relative area of the main peak compared to any impurity peaks.

Isomer Separation: Since the 3-position of the azetidine ring is a stereocenter, this compound can exist as a racemic mixture of two enantiomers. The separation of these enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the separation of chiral amines and have proven effective for resolving similar compounds. mdpi.com The choice of mobile phase, which can range from normal-phase (e.g., hexane/ethanol) to polar organic or reversed-phase, is critical for achieving optimal separation (resolution) of the two enantiomers. mdpi.comnih.gov

Applications in Chemical Biology and Future Research Directions

Development of Novel Chemical Probes for Biological Systems

The development of fluorescent probes is crucial for imaging and understanding biological processes in living systems. A significant challenge in fluorophore design is overcoming the twisted intramolecular charge transfer (TICT) state, a non-radiative decay pathway that quenches fluorescence and reduces the quantum yield. Recent research has shown that incorporating an azetidine (B1206935) ring into fluorophore scaffolds can dramatically enhance their photophysical properties. nih.govresearchgate.net

By replacing a flexible N,N-dimethylamino group on a dye with a rigid azetidine moiety, the formation of the TICT state is suppressed. This structural constraint leads to notable improvements in the fluorophore's brightness, quantum yield, and photostability. nih.gov For example, an azetidine-substituted malachite green derivative (Aze-MG) was found to increase the brightness of its corresponding fluorogen-activating protein (FAP) complex by 2.6-fold compared to the traditional N,N-dimethylamino version. nih.gov This principle has been successfully applied to various dye classes, including rhodamines, to create superior probes for live-cell imaging. google.comyoutube.com

The 3-(2-Fluorophenyl)azetidine moiety represents a building block that could be integrated into such advanced chemical probes. The phenyl group can be further functionalized to attach the azetidine to a fluorophore core, while the fluorine atom can modulate the electronic properties or serve as a reporter for ¹⁹F NMR studies.

Table 1: Comparison of Photophysical Properties of Fluorophores

Fluorophore Type Key Structural Feature Effect of Azetidine Substitution Application
Malachite Green Triphenylmethane dye with N,N-dimethylamino groups Suppresses TICT, enhancing brightness and photostability nih.gov Live-cell and super-resolution imaging nih.gov
Rhodamine Xanthene core with amino groups Increases quantum yield and brightness google.com Live-cell compatible probes, single-particle tracking youtube.com
Purine Analogs N⁶,N⁶-dimethyladenine core Turns non-fluorescent heterocycles into useful fluorophores nih.gov Probes for studying N7-dependent biological processes nih.gov

Azetidines as Scaffolds for Exploring Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to cellular function, and their dysregulation is implicated in numerous diseases. However, targeting the large, often flat interfaces involved in PPIs with small molecules is a significant challenge. Peptidomimetics—small molecules that mimic the structure of peptides—are a promising strategy. The conformationally constrained nature of the azetidine ring makes it an excellent scaffold for building peptidomimetics designed to disrupt PPIs. escholarship.org

The azetidine core can serve as a rigid spacer or a turn-mimetic, positioning key pharmacophoric groups in a precise orientation to interact with protein surfaces. For instance, researchers have developed potent and selective small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein whose function is mediated by a PPI at its SH2 domain. By replacing a more flexible proline ring in an earlier inhibitor series with a rigid (R)-azetidine-2-carboxamide scaffold, scientists achieved sub-micromolar inhibitory potencies. acs.orgnih.gov This highlights the azetidine ring's ability to optimize ligand presentation and binding affinity.

Furthermore, 3-aryl-azetidine-3-carboxylic acid derivatives have been used to synthesize analogues of endomorphins, which are tetrapeptides that bind to μ-opioid receptors. acs.org The 3-(2-Fluorophenyl)azetidine structure is particularly well-suited for this application, as the aryl group can mimic the side chain of amino acids like phenylalanine or tyrosine, which are often critical for PPI recognition.

Chemoinformatics and Data Mining for New Azetidine-Based Research Leads

Modern drug discovery heavily relies on chemoinformatics and in silico modeling to prioritize synthetic efforts and design libraries of compounds with desirable properties. The development of azetidine-based compound libraries is often guided by computational analysis to ensure that the resulting molecules occupy a favorable chemical space, particularly for challenging targets like the central nervous system (CNS). nih.govresearchgate.net

One powerful tool is the CNS multiparameter optimization (MPO) algorithm, which calculates a desirability score (typically on a scale of 0-6) based on several key physicochemical properties. core.ac.uknih.gov These properties include molecular weight (MW), lipophilicity (cLogP), distribution coefficient (cLogD), number of hydrogen bond donors (HBD), topological polar surface area (TPSA), and pKa. By applying the CNS MPO algorithm to virtual libraries of azetidine scaffolds, researchers can select for compounds with a high probability of crossing the blood-brain barrier and possessing good drug-like characteristics. nih.govlifechemicals.com

In a study focused on developing diverse azetidine-based scaffolds for CNS applications, in silico analysis confirmed that the designed library members fell within the preferred range for these properties, with a majority of compounds achieving a high desirability score (≥4). nih.gov

Table 2: Representative In Silico Physicochemical Properties for a CNS-Focused Azetidine Library

Property Preferred Range for CNS Drugs Analysis of Azetidine Library
Molecular Weight (MW) < 450 Majority of compounds within range nih.gov
cLogP 1 - 4 Majority of compounds within range nih.gov
TPSA < 90 Ų Majority of compounds within range nih.gov
HBD 0 - 3 Majority of compounds within range nih.gov
CNS MPO Score ≥ 4 Majority of compounds achieved this score nih.gov

Data mining of existing chemical databases and virtual screening of azetidine derivatives against biological targets are also critical chemoinformatic approaches. nih.govpeerscientist.comresearchgate.net These methods can identify new azetidine-based research leads by predicting their binding affinity and potential off-target effects before synthesis, saving significant time and resources.

Exploration of Azetidine Derivatives in Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org These reactions typically involve pairs of mutually reactive functional groups that are abiotic. Key examples include the Staudinger ligation between azides and phosphines, and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govwebsite-files.com

The high ring strain of four-membered rings is a feature often exploited in bioorthogonal reactions. magtech.com.cn While cyclooctynes are the most common substrates for SPAAC, the inherent strain of the azetidine ring makes it an intriguing, albeit less explored, participant in such transformations. rsc.orgresearchgate.net It has been noted that small dienophiles, including azetidines, can react with tetrazines in an inverse-electron-demand Diels-Alder reaction, which is one of the fastest known bioorthogonal reactions. nih.gov Although this reaction is typically slower with azetidines compared to highly strained alkenes, it demonstrates their potential utility as bioorthogonal reactants.

Future research could focus on developing functionalized azetidines, such as those bearing alkyne or strained alkene handles, to serve as compact and stable bioorthogonal reporters. The 3-(2-Fluorophenyl)azetidine hydrochloride could be derivatized at the nitrogen atom with a bioorthogonal functional group, allowing it to be clicked onto biomolecules for imaging or tracking studies.

Emerging Synthetic Strategies for Highly Functionalized Azetidine Building Blocks

The growing interest in azetidines has spurred the development of novel and efficient synthetic methods to access highly functionalized versions of this scaffold. Traditional methods often suffer from limitations, but recent advances have provided powerful new tools for chemists.

One of the most significant emerging strategies is the visible-light-mediated aza Paternò–Büchi reaction . This [2+2] photocycloaddition between an imine (or imine equivalent like an oxime) and an alkene provides direct access to the azetidine core under mild conditions. nih.govresearchgate.netrsc.org Recent breakthroughs have extended this reaction to previously challenging acyclic imine equivalents, greatly expanding its synthetic potential. nih.govacs.org

Other innovative methods include:

Iron-catalyzed Thiol Alkylation: A mild, iron-catalyzed reaction allows for the direct synthesis of 3-aryl-3-sulfanyl azetidines from readily available azetidin-3-ols. acs.orgnih.gov

Hiyama Cross-Coupling: This palladium-catalyzed reaction enables the synthesis of 3-arylazetidines by coupling 3-iodoazetidine (B8093280) with arylsilanes under mild conditions. organic-chemistry.org

Strain-Release-Driven Synthesis: This approach utilizes highly strained precursors like 1-azabicyclo[1.1.0]butane. The release of ring strain drives a multicomponent reaction, allowing for the rapid and modular assembly of complex, substituted azetidines. nih.govchemrxiv.org

Table 3: Comparison of Emerging Synthetic Strategies for Azetidines

Synthetic Strategy Key Features Advantages
Aza Paternò–Büchi Reaction Visible-light mediated [2+2] photocycloaddition Mild conditions, high efficiency, direct access to core nih.gov
Iron-Catalyzed Alkylation Fe-catalyzed reaction of azetidinols with thiols Access to novel 3,3-disubstituted scaffolds, mild acs.org
Hiyama Cross-Coupling Pd-catalyzed coupling of 3-iodoazetidine Good yields, mild conditions for 3-aryl derivatives organic-chemistry.org
Strain-Release Synthesis Multicomponent reaction of azabicyclobutanes Modular, rapid, builds complexity in one step nih.gov

These advanced methods are crucial for producing diverse azetidine building blocks like this compound, making them more accessible for applications in drug discovery and chemical biology.

Role of Azetidine-Containing Motifs in Natural Product Synthesis Research

Azetidine-containing motifs are relatively rare in natural products compared to five- and six-membered heterocycles. rsc.orgresearchgate.net This scarcity is attributed to the high ring-strain energy, which presents significant challenges for both chemical synthesis and biosynthesis. researchgate.net The most well-known example is azetidine-2-carboxylic acid, a non-proteinogenic amino acid found in plants like lily-of-the-valley. acs.org

Recent research has begun to uncover the biosynthetic pathways for these molecules, identifying novel S-adenosylmethionine (SAM)-dependent enzymes, known as AZE synthases, that catalyze the challenging intramolecular cyclization to form the four-membered ring. researchgate.net

However, the primary role of synthetic azetidine derivatives in modern research is not necessarily to replicate these rare natural structures. Instead, the azetidine ring is often employed as a "bioisostere" or a "saturated heterocycle bioisostere," where it replaces other common rings (like piperidine, pyrrolidine, or a phenyl group) in a drug candidate. This substitution can lead to significant improvements in physicochemical properties, such as:

Increased aqueous solubility due to the polar nitrogen atom.

Reduced lipophilicity compared to larger carbocyclic or aromatic rings.

Improved metabolic stability .

Novel intellectual property .

The rigid, three-dimensional structure of the azetidine ring provides a fixed orientation for substituents, which can enhance binding affinity to a biological target. Therefore, in the context of natural product synthesis research, the focus is less on mimicking nature and more on using this unique synthetic scaffold to create novel, "nature-inspired" molecules with superior drug-like properties.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Fluorophenyl)azetidine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between 2-fluorophenol derivatives and azetidine precursors. A base (e.g., NaOH or K₂CO₃) is used to deprotonate the phenol, facilitating the reaction in polar aprotic solvents like DMF or THF . Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Reaction temperature (room temperature vs. reflux) and stoichiometric ratios of reactants significantly impact yield, with excess azetidine often required to drive the reaction to completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR : ¹H and ¹³C NMR confirm the azetidine ring structure and fluorine substitution patterns. The deshielding effect of the fluorine atom on adjacent protons is notable (e.g., aromatic protons near the F-substituent) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₉H₁₁ClFNO, MW 203.64 g/mol) .
  • X-ray Crystallography : Resolves spatial arrangement, particularly the dihedral angle between the azetidine ring and fluorophenyl group, which influences reactivity .

Advanced Research Questions

Q. How does the position of fluorine substitution (ortho vs. para) on the phenyl ring modulate biological activity in azetidine derivatives?

Comparative studies of analogs (e.g., 3-(4-fluorophenoxy)azetidine vs. 3-(2-fluorophenyl)azetidine) reveal that ortho-fluorine substitution increases steric hindrance, reducing binding affinity to certain enzymes (e.g., kinases) but enhancing metabolic stability due to decreased electron density . For example:

CompoundTarget Enzyme IC₅₀ (nM)Metabolic Stability (t₁/₂, min)
3-(2-Fluorophenyl)azetidine HCl120 ± 1545
3-(4-Fluorophenyl)azetidine HCl85 ± 1028
Data suggests a trade-off between potency and stability, requiring tailored substitution for specific applications .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). Methodological approaches include:

  • Dose-Response Curves : Standardize assays across multiple concentrations to identify outliers.
  • Orthogonal Assays : Validate findings using alternative methods (e.g., fluorescence polarization vs. SPR for binding affinity).
  • Structural-Activity Relationship (SAR) Libraries : Synthesize derivatives with incremental substitutions (e.g., Cl, CF₃) to isolate electronic vs. steric effects . For instance, conflicting antimicrobial MIC values may stem from differences in bacterial strain susceptibility or solvent interference (e.g., DMSO inhibition thresholds) .

Q. What are the mechanistic implications of the azetidine ring’s conformational flexibility in drug-target interactions?

The azetidine ring’s puckered conformation allows dynamic binding to rigid enzyme pockets (e.g., GPCRs). Molecular dynamics simulations show that fluorine substitution at the 2-position restricts ring flexibility, stabilizing interactions with hydrophobic residues (e.g., Leu123 in β-adrenergic receptors) . This contrasts with more flexible piperidine analogs, which exhibit lower selectivity due to multiple binding modes .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations evaluate the energy barrier for reactions at the azetidine nitrogen. The electron-withdrawing fluorine atom lowers the pKa of the NH group (predicted pKa ~7.2), enhancing its susceptibility to alkylation. Comparative studies with non-fluorinated analogs (e.g., 3-phenylazetidine) show a 1.5-fold increase in reaction rate with fluorine substitution .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data of this compound?

Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values. Bootstrap resampling (n=5000 iterations) minimizes variability from small sample sizes. For example:

Cell LineIC₅₀ (µM)95% CI
HeLa12.310.1–14.8
A54918.715.6–21.9
Pairwise comparisons via ANOVA with Tukey’s post-hoc test identify significant differences between cell lines .

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